molecular formula C12H21Br B8636106 1-Bromo-3-ethyl-7-methylnona-2,6-diene CAS No. 51079-35-7

1-Bromo-3-ethyl-7-methylnona-2,6-diene

Cat. No. B8636106
Key on ui cas rn: 51079-35-7
M. Wt: 245.20 g/mol
InChI Key: SVXOFRVCRAVCNI-UHFFFAOYSA-N
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Patent
US03957763

Procedure details

Following the procedure of Example 9, 3-ethyl-7-methyl-1,6-nonadien-3-ol and phosphorus tribromide are reacted to form 1-bromo-3-ethyl-7-methyl-2,6-nonadiene.
Name
3-ethyl-7-methyl-1,6-nonadien-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3](O)([CH2:6][CH2:7][CH:8]=[C:9]([CH3:12])[CH2:10][CH3:11])[CH:4]=[CH2:5])[CH3:2].P(Br)(Br)[Br:15]>>[Br:15][CH2:2][CH:1]=[C:3]([CH2:4][CH3:5])[CH2:6][CH2:7][CH:8]=[C:9]([CH3:12])[CH2:10][CH3:11]

Inputs

Step One
Name
3-ethyl-7-methyl-1,6-nonadien-3-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=C)(CCC=C(CC)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
BrCC=C(CCC=C(CC)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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